molecular formula C12H17ClN2O B14186292 2-Chloro-4-(4-ethylpiperazin-1-yl)phenol CAS No. 850032-76-7

2-Chloro-4-(4-ethylpiperazin-1-yl)phenol

Cat. No.: B14186292
CAS No.: 850032-76-7
M. Wt: 240.73 g/mol
InChI Key: WRLMERFCGZVEFP-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-ethylpiperazin-1-yl)phenol is an organic compound with the molecular formula C13H17ClN2O It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a chlorine atom and a 4-ethylpiperazin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-ethylpiperazin-1-yl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2-chlorophenol with 4-ethylpiperazine under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the substitution of the chlorine atom with the 4-ethylpiperazin-1-yl group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-ethylpiperazin-1-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the chlorine atom or modify the piperazine ring.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic reagents like ammonia (NH3) or sodium thiolate (NaS) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-Chloro-4-(4-ethylpiperazin-1-yl)phenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-ethylpiperazin-1-yl)phenol involves its interaction with molecular targets such as enzymes or receptors. The phenolic hydroxyl group can form hydrogen bonds with active site residues, while the piperazine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(4-methylpiperazin-1-yl)phenol
  • 2-Chloro-4-(4-phenylpiperazin-1-yl)phenol
  • 2-Chloro-4-(4-isopropylpiperazin-1-yl)phenol

Uniqueness

2-Chloro-4-(4-ethylpiperazin-1-yl)phenol is unique due to the presence of the 4-ethylpiperazine group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

850032-76-7

Molecular Formula

C12H17ClN2O

Molecular Weight

240.73 g/mol

IUPAC Name

2-chloro-4-(4-ethylpiperazin-1-yl)phenol

InChI

InChI=1S/C12H17ClN2O/c1-2-14-5-7-15(8-6-14)10-3-4-12(16)11(13)9-10/h3-4,9,16H,2,5-8H2,1H3

InChI Key

WRLMERFCGZVEFP-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=CC(=C(C=C2)O)Cl

Origin of Product

United States

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